molecular formula C20H14N4O2 B1658890 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole CAS No. 62507-57-7

3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B1658890
CAS No.: 62507-57-7
M. Wt: 342.3 g/mol
InChI Key: XHHJDYNMDKPNKH-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-nitrophenyl group and two phenyl groups attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1,2,4-triazole with 4-nitrobenzaldehyde and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. The nitro and phenyl groups contribute to the compound’s ability to interact with hydrophobic and aromatic regions of proteins, enhancing its binding affinity .

Comparison with Similar Compounds

  • 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4,5-diphenyl-
  • 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4,5-diphenyl-
  • 4H-1,2,4-Triazole, 3-(4-bromophenyl)-4,5-diphenyl-

Comparison: Compared to its analogs, 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This affects its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

62507-57-7

Molecular Formula

C20H14N4O2

Molecular Weight

342.3 g/mol

IUPAC Name

3-(4-nitrophenyl)-4,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C20H14N4O2/c25-24(26)18-13-11-16(12-14-18)20-22-21-19(15-7-3-1-4-8-15)23(20)17-9-5-2-6-10-17/h1-14H

InChI Key

XHHJDYNMDKPNKH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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